Furan-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

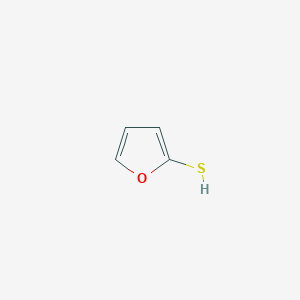

Furan-2-thiol is a useful research compound. Its molecular formula is C4H4OS and its molecular weight is 100.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Furan-2-thiol derivatives have been investigated for their anticancer , antimicrobial , and anti-inflammatory activities. Various studies have highlighted the efficacy of furan-based compounds in targeting cancer cells and exhibiting antimicrobial properties.

Anticancer Activity

This compound has shown promising results in anticancer research. A study noted that compounds containing furan moieties exhibited significant activity against human liver carcinoma cells. The integration of furan into hybrid structures has been linked to enhanced biological activity, suggesting that this compound could serve as a scaffold for developing new anticancer agents .

Antimicrobial Properties

Research indicates that this compound and its derivatives possess antimicrobial properties. For instance, new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol compounds were evaluated for their effectiveness against various microbial strains, demonstrating notable antibacterial activity . These findings support the potential of this compound in developing novel antimicrobial agents.

Bioconjugation and Protein Modification

This compound is utilized in bioconjugation processes, particularly through the FuTine (Furan-Thiol-Amine) reaction. This one-pot multicomponent reaction allows for the selective labeling and modification of proteins and peptides under physiological conditions.

Protein Engineering

The FuTine reaction enables the chemoselective modification of lysine residues on proteins. Studies have demonstrated that this method can modify a significant percentage of model proteins like myoglobin with high efficiency. For example, using oxidized furan with thioglycolic acid allowed for the modification of over 99% of lysines in myoglobin at optimal conditions . This approach is beneficial for creating labeled proteins for various applications in proteomics and drug development.

Peptide Modification

The application of this compound extends to peptide synthesis and modification. The FuTine reaction has been successfully employed to introduce functional groups into peptides, enhancing their therapeutic potential. For instance, modifications involving reactive amino acids such as cysteine and lysine have been achieved with high specificity and yield .

Catalytic Applications

This compound has also been explored in catalytic processes. Its role as a catalyst has been studied in reactions involving biomass-derived compounds, where it aids in producing high-performance base oils from lignocellulosic materials.

Synthesis of Base Oils

In catalytic synthesis, this compound enhances the conversion rates of specific substrates while suppressing undesirable side reactions. Research indicates that thiols can significantly improve the yield of desired products by minimizing self-condensation reactions that often lead to byproducts . This application underscores the utility of this compound in sustainable chemistry practices.

Summary Table of Applications

Analyse Chemischer Reaktionen

Multicomponent Reactions (MCRs)

Furan-2-thiol participates in enzyme-inspired MCRs, forming N-pyrrole heterocycles. For instance, oxidized furan derivatives react sequentially with thiols and amines to yield 3-thio N-pyrroles (Fig. 3a ):

textcis-2-butene-1,4-dial (BDA) + Thiol + Amine → 3-thio N-pyrrole

Key findings :

-

Yield range: 50–75% for products like 2b–2i .

-

Chemoselectivity: Dominant formation of 3-thio derivatives over 2-thio isomers (e.g., 2h’ forms 14.7% vs. 2h at 52.3%).

-

Substrate scope: Tolerates functional groups (acids, alcohols, alkynes) and modifies peptides (e.g., Ac-KNSRY with 87.9% yield).

Catalytic Condensation Reactions

Thiols like this compound enhance the condensation of furans with ketones. For example, Aquivion PW79S catalyzes 2-pentylfuran (2-PF) and 2-undecanone condensation, where thiols suppress side reactions (humins) by 30–40% .

Mechanistic insights :

-

Thiol role: Acts as a proton shuttle, lowering dehydration barriers from 32 kcal/mol (without thiol) to 12 kcal/mol.

-

Steric effects: Linear thiols (e.g., 1-propanethiol) outperform branched analogs (e.g., tert-butyl mercaptan) due to reduced steric hindrance.

Reaction rates with thiol promoters :

| Thiol | Relative Rate (%) |

|---|---|

| 1-Propanethiol | 100 |

| 1-Butanethiol | 85 |

| Phenylmethanethiol | 72 |

| tert-Butyl mercaptan | <5 |

Formation Mechanisms in Maillard Reactions

2-Furfurylthiol, a derivative, forms via glucose-cysteine interactions. The CAMOLA technique revealed that 88–89% of 2-furfurylthiol arises from intact glucose C₅ skeletons :

textGlucose → 2-Furfural → 2-Furanmethanol + H₂S → 2-Furfurylthiol

Critical intermediates :

-

2-Furfural: Generated via glucose degradation (Maillard or caramelization pathways).

-

H₂S: Derived from cysteine decomposition.

Eigenschaften

CAS-Nummer |

13129-35-6 |

|---|---|

Molekularformel |

C4H4OS |

Molekulargewicht |

100.14 g/mol |

IUPAC-Name |

furan-2-thiol |

InChI |

InChI=1S/C4H4OS/c6-4-2-1-3-5-4/h1-3,6H |

InChI-Schlüssel |

CMDKYFGIJALPLS-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)S |

Kanonische SMILES |

C1=COC(=C1)S |

Key on ui other cas no. |

13129-35-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.